molecular formula C7H11N3 B11923400 3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B11923400
M. Wt: 137.18 g/mol
InChI Key: NCORMRKXYWWJRU-UHFFFAOYSA-N
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Description

3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound This compound features a fused ring system consisting of a pyrrole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine or its derivatives can lead to the formation of the pyrazole ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Industry: It may find applications in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A similar compound with a different substituent.

    Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate: Another derivative with a benzyl group and a carboxylate group.

Uniqueness

3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C7H11N3/c1-2-6-5-3-8-4-7(5)10-9-6/h8H,2-4H2,1H3,(H,9,10)

InChI Key

NCORMRKXYWWJRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC2=C1CNC2

Origin of Product

United States

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